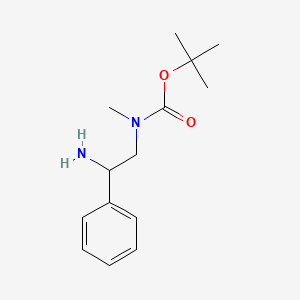

tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate is an organic compound with the molecular formula C13H20N2O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an amino group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of an inert atmosphere and specific temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and efficiency while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate include:

- tert-Butyl N-(2-amino-2-phenylethyl)carbamate

- tert-Butyl N-(2-amino-2-phenylethyl)-N-ethylcarbamate

- tert-Butyl N-(2-amino-2-phenylethyl)-N-propylcarbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Biological Activity

Tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate is a carbamate derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H19N2O2

- Molecular Weight : 235.30 g/mol

The structure includes a tert-butyl group, an amino group attached to a phenethyl moiety, and a methylcarbamate function, which is crucial for its biological activity.

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, including monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are involved in neurotransmitter metabolism. Inhibitory concentrations (IC50) have been reported in the low micromolar range, indicating significant potency against these targets .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it was noted to promote apoptosis in human cancer cells through mitochondrial pathways .

- Neuroprotective Properties : The compound's ability to inhibit MAO suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies highlight the compound's potential applications:

- Cancer Treatment : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspases .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound exhibited protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting its potential as a therapeutic agent for neuroprotection .

- Enzyme Inhibition Profiles : Detailed kinetic studies revealed that the compound acts as a reversible inhibitor of MAO-B and BChE, with competitive inhibition characteristics confirmed through Lineweaver-Burk plots .

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-phenylethyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12(15)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPIDWWXAWVOSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.